Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused bicyclic core (triazolo[5,1-b]quinazolin-8-one) with a 3,5-difluorophenyl substituent at position 9, methyl groups at position 6, and a methyl sulfanyl acetate ester at position 2. Its molecular formula is C₂₂H₂₀F₂N₄O₃S, with a molecular weight of 458.48 g/mol.
Properties
Molecular Formula |
C20H20F2N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H20F2N4O3S/c1-20(2)7-13-16(14(27)8-20)17(10-4-11(21)6-12(22)5-10)26-18(23-13)24-19(25-26)30-9-15(28)29-3/h4-6,17H,7-9H2,1-3H3,(H,23,24,25) |
InChI Key |
GHDZRVBXKNNIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC(=O)OC)N2)C4=CC(=CC(=C4)F)F)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Introduction of the Difluorophenyl Group: This step may involve a substitution reaction where the difluorophenyl group is introduced to the core structure.
Attachment of the Sulfanyl Acetate Group: This final step involves the addition of the sulfanyl acetate group to the molecule, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or halogenating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.
Materials Science: Exploration of its properties for use in advanced materials.
Mechanism of Action
The mechanism of action of Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may play a crucial role in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogs in the Triazoloquinazoline Family
Key structural analogs include:
Key Observations :
Key Observations :
Spectroscopic Characterization
Triazoloquinazolines are typically characterized via ¹H-NMR, ¹³C-NMR, IR, and MS ():
- Methylsulfanyl groups (e.g., in 5g, ) show distinct ¹H-NMR signals at δ 2.5–3.0 ppm for SCH₃.
- Difluorophenyl groups (target compound) exhibit split aromatic signals in ¹H-NMR (δ 6.8–7.2 ppm) and ¹³C-NMR signals near 110–160 ppm (C-F coupling).
- Carbonyl groups (C=O at position 8) resonate at δ 165–175 ppm in ¹³C-NMR ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
